![molecular formula C12H19NO5 B2722632 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid CAS No. 2137510-45-1](/img/structure/B2722632.png)
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a furo[3,2-B]pyrrole core, which is a fused bicyclic system, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furo[3,2-B]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a dihydrofuran derivative, under acidic or basic conditions to form the bicyclic furo[3,2-B]pyrrole structure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups, using reagents such as hydrochloric acid or trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid in dioxane, trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the removal of the Boc group, revealing the free amine.
Applications De Recherche Scientifique
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
Hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
4-(Methoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid: Contains a methoxycarbonyl group instead of a Boc group, which affects its reactivity and solubility.
4-(Tert-butoxycarbonyl)pyrrole-2-carboxylic acid: Similar protecting group but different core structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a stable Boc protecting group with a versatile bicyclic core, making it a valuable intermediate in various synthetic and research applications.
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-4-5-17-9(7)6-8(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJMVKHSVMLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCOC2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2722549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
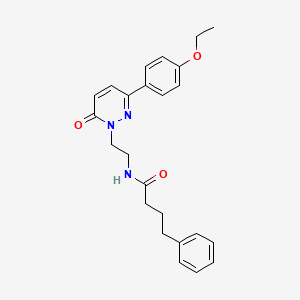
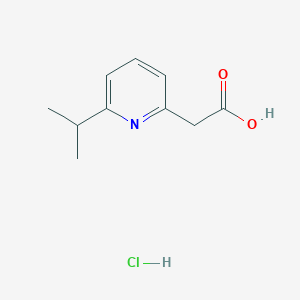
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)
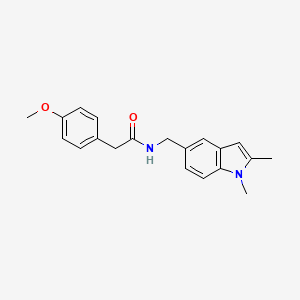
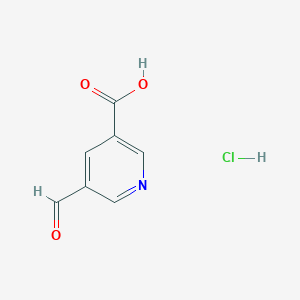
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)
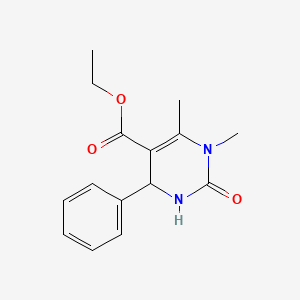
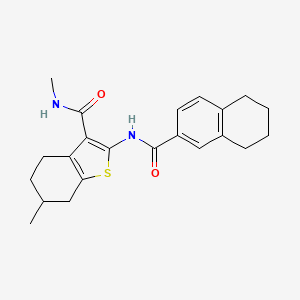
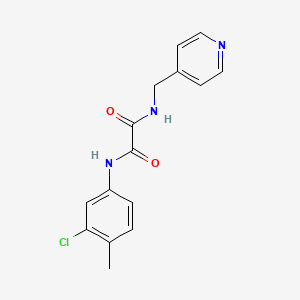

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2722571.png)
![4,5-dimethyl-6-(4-methylphenyl)-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2722572.png)
